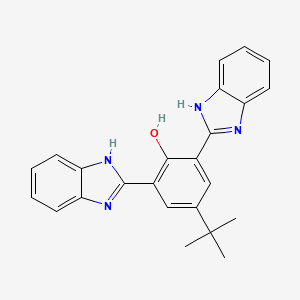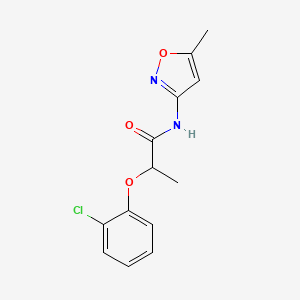
2,6-bis(1H-benzimidazol-2-yl)-4-tert-butylphenol
説明
2,6-bis(1H-benzimidazol-2-yl)-4-tert-butylphenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BBP, and it is a synthetic antioxidant that is widely used in various industrial applications. BBP has a unique chemical structure that makes it an efficient free radical scavenger, and it has been found to possess several biological activities that make it a promising candidate for drug development.
作用機序
BBP's mechanism of action is primarily based on its ability to scavenge free radicals and prevent oxidative damage to cells. Free radicals are highly reactive molecules that can cause damage to DNA, proteins, and lipids, leading to various diseases and aging. BBP is capable of neutralizing these free radicals by donating an electron to stabilize them, thereby preventing their harmful effects.
Biochemical and Physiological Effects:
BBP has been found to possess several biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and cell death. These effects are primarily due to its ability to scavenge free radicals and prevent oxidative damage to cells. BBP has also been found to modulate several signaling pathways that are involved in various cellular processes, including apoptosis, cell proliferation, and differentiation.
実験室実験の利点と制限
BBP has several advantages for laboratory experiments, including its high stability, solubility, and availability. It is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one of the limitations of using BBP in laboratory experiments is its potential toxicity at higher concentrations. Therefore, it is essential to use appropriate safety measures when handling this compound.
将来の方向性
There are several future directions for research on BBP, including its potential applications in drug development, materials science, and agriculture. In drug development, BBP's anti-inflammatory, anti-cancer, and anti-oxidant properties make it a promising candidate for the treatment of various diseases. In materials science, BBP's unique chemical structure and antioxidant properties make it a potential additive in polymer materials to enhance their stability and durability. In agriculture, BBP's anti-oxidant properties make it a potential candidate for improving crop yields and reducing oxidative stress in plants.
Conclusion:
2,6-bis(1H-benzimidazol-2-yl)-4-tert-butylphenol is a synthetic antioxidant that has gained significant attention in scientific research due to its potential applications in various fields. BBP's unique chemical structure and biological activities make it a promising candidate for drug development, materials science, and agriculture. Future research on BBP is essential to fully understand its potential applications and develop new strategies for its use.
科学的研究の応用
BBP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, BBP has been found to possess several biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. These activities make it a promising candidate for drug development, and several studies have been conducted to evaluate its efficacy in treating various diseases.
特性
IUPAC Name |
2,6-bis(1H-benzimidazol-2-yl)-4-tert-butylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O/c1-24(2,3)14-12-15(22-25-17-8-4-5-9-18(17)26-22)21(29)16(13-14)23-27-19-10-6-7-11-20(19)28-23/h4-13,29H,1-3H3,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNAVBYDGRSIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C2=NC3=CC=CC=C3N2)O)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-isopropyl-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4733403.png)

![5-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-2-methylbenzamide](/img/structure/B4733414.png)
![methyl 5-benzyl-2-[({2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4733420.png)
![2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone](/img/structure/B4733435.png)
![3-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4733439.png)
![N-cyclopentyl-2-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4733447.png)

![N-({[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4733462.png)
![3-chloro-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4733471.png)
![2-chloro-N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4733486.png)
![methyl 2-[({[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4733503.png)
![4-(2-pyrimidinyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4733509.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B4733514.png)